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Compound of Interest

Compound Name: ((Dimethylamino)methyl)ferrocene

Cat. No.: B075032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis, reaction, and

analysis of ((dimethylamino)methyl)ferrocene, a versatile building block in organometallic

chemistry and a precursor for novel therapeutic agents and materials. The following sections

detail key reactions, analytical protocols, and quantitative data to guide researchers in their

experimental design and analysis.

Synthesis of ((Dimethylamino)methyl)ferrocene
The synthesis of ((dimethylamino)methyl)ferrocene is typically achieved through the

aminomethylation of ferrocene. This foundational reaction provides the starting material for a

wide range of further functionalizations.

Experimental Protocol: Synthesis of
((Dimethylamino)methyl)ferrocene
This protocol is adapted from the procedure described by Lednicer and Hauser.

Materials:

Ferrocene

Bis(dimethylamino)methane
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Phosphoric acid

Acetic acid

Ether

Sodium hydroxide

Sodium sulfate

Methanol

Methyl iodide

Nitrogen gas supply

2-L three-necked round-bottomed flask

Condenser

Mechanical stirrer

Heating mantle or steam bath

Separatory funnel

Büchner funnel

Procedure:

To a 2-L three-necked round-bottomed flask equipped with a condenser, a nitrogen inlet, and

a mechanical stirrer, add a solution of 43.2 g of bis(dimethylamino)methane and 43.2 g of

phosphoric acid in 400 ml of acetic acid.

Add 46.4 g of ferrocene to the stirred solution.

Heat the resulting suspension on a steam bath under a slow stream of nitrogen for 5 hours.

Allow the reaction mixture to cool to room temperature and dilute with 550 ml of water.
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Extract the unreacted ferrocene with three 325-ml portions of ether.

Cool the aqueous solution in an ice water bath and make it alkaline by the addition of 245 g

of sodium hydroxide pellets.

The tertiary amine product will separate as an oil. Extract the mixture with three 500-ml

portions of ether.

Wash the combined organic solution with water and dry over sodium sulfate.

Remove the solvent under reduced pressure to obtain crude

((dimethylamino)methyl)ferrocene as a dark-red liquid.

For the preparation of the methiodide salt, dissolve the crude amine in 54 ml of methanol

and add 54 ml of methyl iodide. Heat the solution on a steam bath for 5 minutes, cool to

room temperature, and add 800 ml of ether to induce crystallization.

Collect the solid N,N-dimethylaminomethylferrocene methiodide by filtration, wash with ether,

and dry. The reported yield is 68–81%.[1]

Data Presentation: Synthesis Yield
Starting Material
(Ferrocene)

Product Yield Reference

0.250 mole

N,N-

dimethylaminomethylf

errocene methiodide

68-81% [1]

Directed Ortho-Metalation (DoM) of
((Dimethylamino)methyl)ferrocene
The dimethylamino group in ((dimethylamino)methyl)ferrocene directs lithiation to the ortho

position of the substituted cyclopentadienyl ring, a key reaction for further functionalization.

Experimental Protocol: Lithiation and Reaction with an
Electrophile
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This protocol describes a general procedure for the ortho-lithiation of

((dimethylamino)methyl)ferrocene and subsequent reaction with an electrophile, such as

dimethyldichlorosilane.[2]

Materials:

((Dimethylamino)methyl)ferrocene

n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi)

Anhydrous diethyl ether or THF

Electrophile (e.g., dimethyldichlorosilane)

Water

Magnesium sulfate

Argon or nitrogen gas supply

Schlenk line or glovebox

Syracusan

Magnetic stirrer

Procedure:

Dissolve ((dimethylamino)methyl)ferrocene in anhydrous diethyl ether under an inert

atmosphere (argon or nitrogen).

Cool the solution to the desired temperature (e.g., 195 K or room temperature, depending on

the specific procedure).

Slowly add a solution of n-BuLi or sec-BuLi dropwise to the stirred solution.

Allow the reaction to stir for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
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Slowly add the chosen electrophile (e.g., dimethyldichlorosilane) dropwise at a low

temperature.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of water.

Extract the aqueous phase three times with diethyl ether.

Dry the combined organic phases with magnesium sulfate.

Remove the solvent under reduced pressure and purify the product by column

chromatography.

Data Presentation: Lithiation Reaction Yields
Electrophile Product Yield Reference

Dimethyldichlorosilane

(Rp,Rp)-bis{2-

[(dimethylamino)meth

yl]ferrocenyl}dimethyls

ilane

46% [2]

Benzophenone

2-(α,α-

diphenylhydroxymethy

l)dimethylaminoethylfe

rrocene

Maximum yield after

2h metalation
[3]

Palladium-Catalyzed Cross-Coupling Reactions
Lithiated ((dimethylamino)methyl)ferrocene can be used in palladium-catalyzed cross-

coupling reactions to form C-C bonds, leading to highly functionalized ferrocene derivatives.

Experimental Protocol: Palladium-Catalyzed
Dehydrogenative Annulation
This protocol describes the synthesis of highly substituted naphthalenes from

((dimethylamino)methyl)ferrocene and internal alkynes.[4][5]
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Materials:

((Dimethylamino)methyl)ferrocene

Internal alkyne

Palladium catalyst (e.g., Pd(OAc)₂)

Solvent (e.g., DMF)

Inert atmosphere (argon or nitrogen)

Procedure:

In a reaction vessel under an inert atmosphere, combine

((dimethylamino)methyl)ferrocene, the internal alkyne, and the palladium catalyst in the

appropriate solvent.

Heat the reaction mixture to the specified temperature and stir for the required duration.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Purify the product by column chromatography.

Data Presentation: Palladium-Catalyzed Reaction Yields
Reactants Product Yield Reference

((dimethylamino)meth

yl)ferrocene and

internal alkynes

Highly arylated

naphthalenes

functionalized by

ferrocene

53-81% [4][5]

Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary tool for the structural characterization of

((dimethylamino)methyl)ferrocene and its reaction products.

Instrumentation:

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., CDCl₃, C₆D₆)

Procedure:

Dissolve a small amount of the sample in the chosen deuterated solvent.

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures.

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate

the signals.

Analyze the chemical shifts, coupling constants, and integration to determine the structure of

the compound.
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Nucleus
Chemical Shift (δ, ppm) in
CDCl₃

Assignment

¹H 4.12 Unsubstituted Cp ring

¹H 3.28 CH₂

¹H 2.16 N(CH₃)₂

¹³C 84.4 Substituted C of Cp ring

¹³C 68.3 Unsubstituted Cp ring

¹³C 68.0, 67.2 Substituted Cp ring CH

¹³C 56.4 CH₂

¹³C 45.2 N(CH₃)₂

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

((dimethylamino)methyl)ferrocene derivatives.

Instrumentation:

Mass spectrometer with an ESI source

Syringe pump

Solvent system (e.g., acetonitrile/water)

Procedure:

Dissolve the sample in a suitable solvent at a low concentration (e.g., 10 µM).

Infuse the sample solution into the ESI source using a syringe pump at a constant flow rate.

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
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Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Compound Ion m/z Reference

((Dimethylamino)meth

yl)ferrocene
[M]⁺ 243.1 [6]

(Rp,Rp)-bis{2-

[(dimethylamino)meth

yl]ferrocenyl}dimethyls

ilane

[M–NMe₂]⁺ 498 [2]

Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to study the redox properties of ferrocene derivatives, which is

crucial for applications in electrochemistry and as redox mediators.

Instrumentation:

Potentiostat

Three-electrode cell (working electrode, reference electrode, counter electrode)

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

Inert gas supply (argon or nitrogen)

Procedure:

Prepare a solution of the ferrocene derivative in the electrolyte solution.

Deoxygenate the solution by bubbling with an inert gas for at least 10 minutes.

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or

platinum), reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and counter electrode (e.g.,

platinum wire).

Record the cyclic voltammogram by scanning the potential over a suitable range.
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Analyze the voltammogram to determine the half-wave potential (E₁/₂) and assess the

reversibility of the redox process.[7][8]

Compound E₁/₂ (V vs. Fc/Fc⁺) Solvent/Electrolyte Reference

Ferrocene 0.00
Acetonitrile / 0.1 M

Bu₄NPF₆
[7]

1,2-(tetramethylene)-

ferrocene
-0.196 Not specified [9]

1,2,1',2'-

bis(tetramethylene)-

ferrocene

-0.316 Not specified [9]
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Caption: Experimental workflow for the synthesis, reaction, and analysis of

((dimethylamino)methyl)ferrocene derivatives.
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Caption: Reaction pathway for the directed ortho-metalation of

((dimethylamino)methyl)ferrocene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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